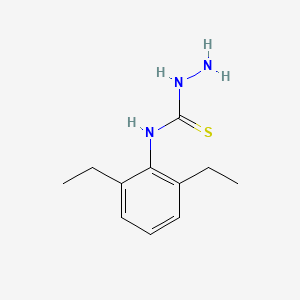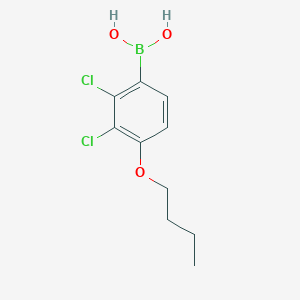
4-Butoxy-2,3-dichlorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-2,3-dichlorophenylboronic acid is an organic compound with the chemical formula C10H13BCl2O3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a butoxy group and two chlorine atoms attached to a phenyl ring, along with a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,3-dichlorophenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the lithiation/borylation-protodeboronation sequence, which involves the use of lithium reagents to introduce the boronic acid group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes as in laboratory synthesis. The process may include the use of specialized equipment to handle the reagents and control the reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Butoxy-2,3-dichlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce a variety of substituted phenylboronic acids .
科学研究应用
4-Butoxy-2,3-dichlorophenylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-Butoxy-2,3-dichlorophenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
4-Butoxy-2,3-dichlorophenylboronic acid can be compared with other similar boronic acid derivatives, such as:
3,4-Dichlorophenylboronic acid: This compound has similar reactivity but lacks the butoxy group, which can affect its solubility and reactivity.
2,4-Dichlorophenylboronic acid: Another similar compound with different substitution patterns on the phenyl ring, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and solubility properties, making it suitable for particular synthetic and research applications .
属性
IUPAC Name |
(4-butoxy-2,3-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAGLCIPVWOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
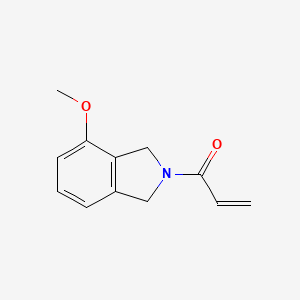

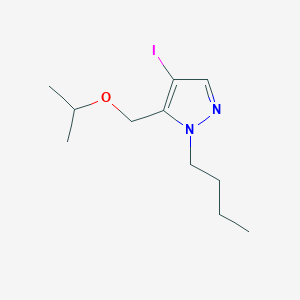

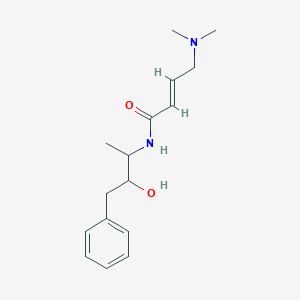
![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2431175.png)
![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)
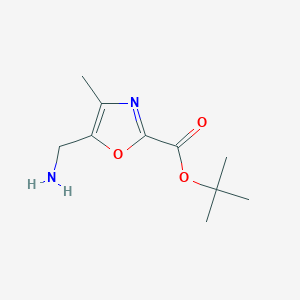
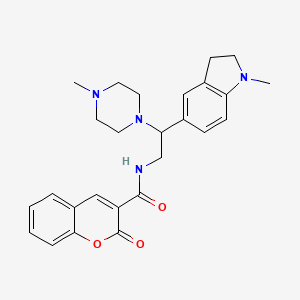
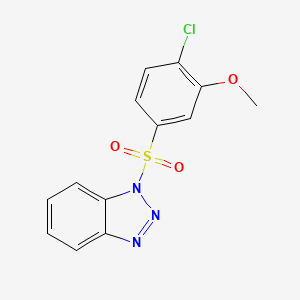
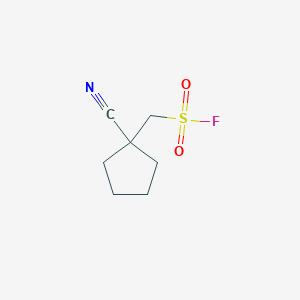

![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
